Cas no 90389-55-2 ([(2-Bromophenyl)Methyl](Butyl)Amine Hydrochloride)

(2-Bromophenyl)Methyl](Butyl)Amine Hydrochloride is a halogenated amine derivative with a molecular structure featuring a bromophenyl group and a butylamine moiety, stabilized as a hydrochloride salt. This compound is primarily utilized in pharmaceutical and organic synthesis applications, where its brominated aromatic ring serves as a versatile intermediate for further functionalization. The hydrochloride form enhances solubility and stability, facilitating handling and storage. Its well-defined reactivity profile makes it valuable for constructing complex molecules, particularly in medicinal chemistry for the development of bioactive compounds. The product is characterized by high purity and consistent performance, ensuring reproducibility in research and industrial processes.
[(2-Bromophenyl)Methyl](Butyl)Amine Hydrochloride structure
90389-55-2 structure
Product Name:[(2-Bromophenyl)Methyl](Butyl)Amine Hydrochloride
CAS No:90389-55-2
MF:C11H17BrClN
MW:278.616381406784
CID:2723067
PubChem ID:12285047
Update Time:2025-10-28

[(2-Bromophenyl)Methyl](Butyl)Amine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-[(2-bromophenyl)methyl]butan-1-amine;hydrochloride
    • MFCD16810396
    • CHEMBL13874
    • AKOS040767740
    • [(2-Bromophenyl)Methyl](Butyl)Amine Hydrochloride
    • 90389-55-2
    • N-(2-Bromobenzyl)butan-1-amine hydrochloride
    • [(2-Bromophenyl)Methyl](Butyl)Amine HCl
    • Inchi: 1S/C11H16BrN.ClH/c1-2-3-8-13-9-10-6-4-5-7-11(10)12;/h4-7,13H,2-3,8-9H2,1H3;1H
    • InChI Key: JTNNUQFDIPPKTG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1CNCCCC.Cl

Computed Properties

  • Exact Mass: 277.02329Da
  • Monoisotopic Mass: 277.02329Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 127
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

[(2-Bromophenyl)Methyl](Butyl)Amine Hydrochloride Pricemore >>

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